(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate is a complex organic compound with a unique structure that includes a triazine ring, a methylsulfanyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate typically involves multiple steps. One common method includes the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one with a suitable alkylating agent to introduce the methyl group. This is followed by the esterification of the resulting intermediate with 2-(2-methylphenoxy)acetic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenoxyacetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, modulating their activity. The phenoxyacetate moiety can also interact with cellular receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-methylsulfanyl-1,2,4-triazine-5-one
- 2-(2-Methylphenoxy)acetic acid
- Methyl 2-(2-methylphenoxy)acetate
Uniqueness
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate is unique due to its combination of a triazine ring, a methylsulfanyl group, and a phenoxyacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate is a triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O5S, with a molecular weight of approximately 440.49 g/mol. The structure features a triazine core with methylthio and tolyloxy functional groups, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the triazine ring.
- Introduction of the methylthio group.
- Esterification with o-tolyloxyacetic acid.
These synthetic routes often require specific catalysts and solvents to optimize yield and purity .
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound shows promising results against several bacterial strains, suggesting potential as an antibiotic agent.
- Antitumor Properties : Initial assays indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways .
- Anti-inflammatory Effects : Research suggests that it could reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
The proposed mechanism of action involves interaction with specific enzymes or receptors. The triazine ring and functional groups may facilitate binding to biological targets, leading to inhibition or activation of critical pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or inflammation.
- Receptor Modulation : It could interact with receptors that play roles in pain and immune responses .
Case Studies
- Antimicrobial Testing : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition at concentrations as low as 100 µg/mL, comparable to established antibiotics .
- Antitumor Activity : In vitro studies on various cancer cell lines showed that the compound reduced cell viability by up to 70% at a concentration of 10 µM after 48 hours of exposure . Further investigations are needed to elucidate the underlying mechanisms.
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound significantly reduced edema compared to control groups, suggesting its potential use in treating inflammatory conditions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar classes of compounds is provided below:
Compound Type | Biological Activity | Structural Features |
---|---|---|
Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |
Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |
Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |
The unique combination of functional groups in this compound suggests distinct biological activities not present in these other classes of compounds .
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-methylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-6-4-5-7-12(10)21-8-13(19)22-9-18-14(20)11(2)16-17-15(18)23-3/h4-7H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSYPJIROLYEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCN2C(=O)C(=NN=C2SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.